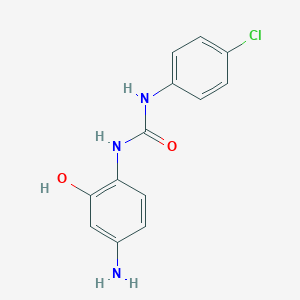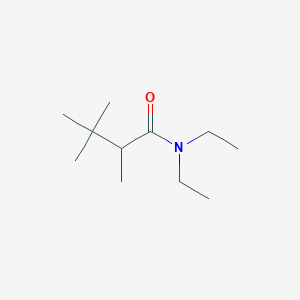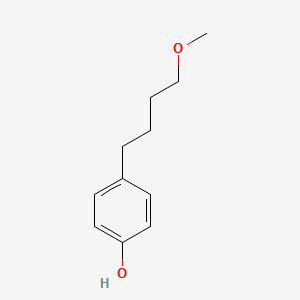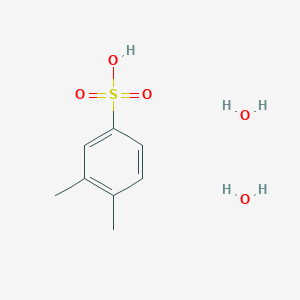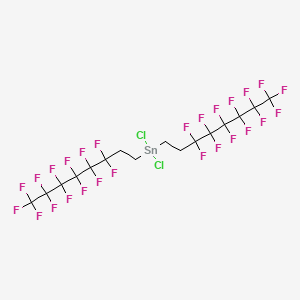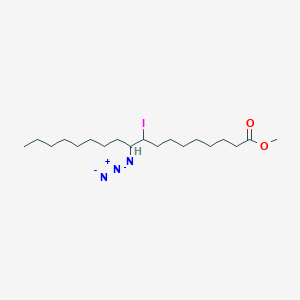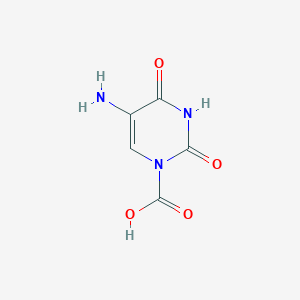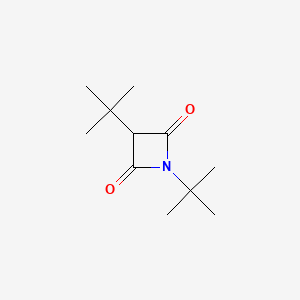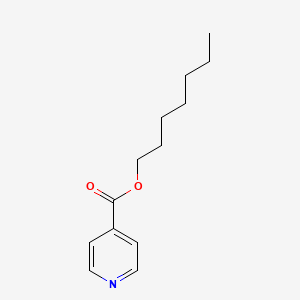
N-Bromo-N-butylformamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Bromo-N-butylformamide is an organic compound that contains a bromine atom, a butyl group, and a formamide group
准备方法
Synthetic Routes and Reaction Conditions
N-Bromo-N-butylformamide can be synthesized through the bromination of N-butylformamide. The reaction typically involves the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride (CCl4) to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing safety measures to handle bromine and other hazardous chemicals.
化学反应分析
Types of Reactions
N-Bromo-N-butylformamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding N-butylformamide.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of N-butylformamide derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of N-butylformamide carbonyl derivatives.
Reduction: Formation of N-butylformamide.
科学研究应用
N-Bromo-N-butylformamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-Bromo-N-butylformamide involves its ability to participate in various chemical reactions due to the presence of the bromine atom. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products.
相似化合物的比较
Similar Compounds
N-Bromosuccinimide (NBS): A brominating and oxidizing agent used in radical reactions and electrophilic additions.
N-Bromoacetamide: Another brominating agent used in organic synthesis.
N-Bromophthalimide: Used in similar bromination reactions.
Uniqueness
N-Bromo-N-butylformamide is unique due to its specific structure, which combines a bromine atom, a butyl group, and a formamide group. This combination allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
98071-68-2 |
|---|---|
分子式 |
C5H10BrNO |
分子量 |
180.04 g/mol |
IUPAC 名称 |
N-bromo-N-butylformamide |
InChI |
InChI=1S/C5H10BrNO/c1-2-3-4-7(6)5-8/h5H,2-4H2,1H3 |
InChI 键 |
JBTFZJBYQWSRSQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(C=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


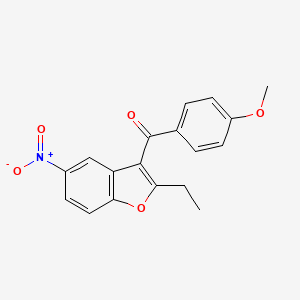
![N-(6-Isocyanatohexyl)-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14347865.png)
![2-[(3,4-Dichloroanilino)methylidene]naphthalen-1(2H)-one](/img/structure/B14347887.png)

